Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYXYQWBLIUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276666 | |
| Record name | Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88874-11-7 | |
| Record name | 2-Amino-3-acetylamino-6-(p-fluorobenzylamino)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-ACETYLAMINO-6-(P-FLUOROBENZYLAMINO)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT35ET93M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Attachment of the Fluorophenylmethyl Group: This step involves the use of fluorobenzyl halides in a nucleophilic substitution reaction to attach the fluorophenylmethyl group to the pyridine ring.
Formation of the Acetamide Group: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- is primarily studied for its analgesic properties as a selective neuronal potassium channel opener. Its mechanism of action involves modulating ion channels, which can lead to pain relief without the side effects commonly associated with traditional analgesics such as opioids.
Key Studies:
- Research indicates that acetylated flupirtine has a significant effect on chronic pain models in animal studies, showing efficacy comparable to established analgesics while exhibiting a lower risk of addiction and tolerance development .
Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities, particularly in conditions such as neurodegenerative diseases. The modulation of potassium channels is believed to help stabilize neuronal activity and protect against excitotoxicity.
Case Studies:
- A study demonstrated that acetylated flupirtine could reduce neuronal cell death in models of excitotoxicity, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's.
Potential in Cancer Therapy
Emerging research suggests that compounds similar to acetylated flupirtine may have anti-cancer properties, particularly through their effects on cellular signaling pathways involved in tumor growth and metastasis.
Research Findings:
- Preliminary studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating a need for further investigation into its role as an adjunct therapy in oncology .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyridine core substituted with amino and (4-fluorobenzyl)amino groups at positions 2 and 6, respectively.
- An acetamide group (-NHCOCH₃) at position 3 of the pyridine ring.
Relevance :
- Identified as D 13223, a major metabolite of flupirtine (a non-opioid analgesic) .
- Structural modifications compared to flupirtine include replacement of the ethyl carbamate group with an acetamide, altering pharmacokinetic properties .
Comparison with Structurally and Functionally Related Compounds
Flupirtine (Ethyl Carbamate Analog)
- IUPAC Name: Ethyl N-[2-amino-6-[(4-fluorophenyl)methyl]amino-3-pyridinyl]carbamate
- CAS No.: 56995-20-1
- Molecular Formula : C₁₅H₁₇FN₄O₂
- Molecular Weight : 304.33 g/mol
- Key Differences :
- Metabolite Relationship : The target acetamide is a primary metabolite of flupirtine, with reduced carbamate-related hepatotoxicity risks .
Retigabine (Ezogabine)
- IUPAC Name: N-(2-Amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester
- CAS No.: 150812-12-7
- Molecular Formula : C₁₆H₁₈FN₃O₂
- Molecular Weight : 303.34 g/mol
- Key Differences: Structural similarity in the fluorophenyl and amino-pyridine motifs. Pharmacological Activity: KCNQ2/3 channel opener; approved for epilepsy but withdrawn due to side effects (e.g., retinal discoloration) . Solubility: Higher lipophilicity than flupirtine, influencing CNS penetration.
Bis-Pyrimidine Acetamides (e.g., Compound 1c)
- Representative Compound : 2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c) .
- Molecular Formula : C₁₅H₁₁F₂N₃O₂
- Molecular Weight : 303.27 g/mol
- Key Differences :
- Dual acetamide and carbamoyl groups on a benzene ring.
- Activity : Designed as kinase inhibitors or anticancer agents, contrasting with the ion channel modulation of the target compound.
D 13223 Hydrochloride (Metabolite Salt Form)
- IUPAC Name: N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide hydrochloride
- CAS No.: 95777-69-8
- Molecular Formula : C₁₄H₁₅FN₄O·HCl
- Molecular Weight : 310.75 g/mol
- Key Features :
Comparative Data Table
Research Findings and Implications
- The 4-fluorobenzyl group is critical for binding to KCNQ channels, as seen in flupirtine and retigabine .
- Therapeutic Potential: The target acetamide’s role as a flupirtine metabolite suggests contributory analgesic effects, though its standalone efficacy requires validation. Bis-pyrimidine analogs (e.g., 1c) demonstrate divergent applications in oncology, highlighting scaffold versatility .
Biological Activity
Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- (CAS Number: 88874-11-7) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN4O |
| Molecular Weight | 274.294 g/mol |
| LogP | 3.026 |
| PSA (Polar Surface Area) | 86.76 Ų |
The compound is characterized by a pyridine ring and a fluorophenyl group, which are significant for its biological interactions.
1. Antitumor Activity
Research indicates that Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- exhibits notable antitumor properties. In studies involving mouse models with specific cancer cell lines (Ba/F3-JAK2V617F and MV4-11), the compound demonstrated significant inhibition of tumor growth. The mechanism appears to involve the modulation of signaling pathways associated with mutant JAK2 and FLT3, which are critical in hematological malignancies .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with specific enzymes, leading to reduced activity in pathways related to inflammation and tumor growth.
- Modulation of Signaling Pathways : By affecting key signaling pathways in cancer cells, the compound can induce apoptosis and inhibit proliferation.
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study using Ba/F3-JAK2V617F mouse models, treatment with Acetamide resulted in significant reductions in splenomegaly and hepatomegaly compared to control groups. The treated mice showed improved survival rates and reduced tumor burden .
Case Study 2: Anti-inflammatory Action
In vitro assays demonstrated that Acetamide significantly suppressed COX-2 activity in human cell lines, with an IC50 value of 0.04 µmol, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can its purity be validated?
- Methodology : The compound shares structural similarity with flupirtine (ethyl ester derivative), which is synthesized via nucleophilic substitution of a 3-pyridinylamine intermediate with 4-fluorobenzylamine, followed by carbamate or acetamide formation . For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What are the primary pharmacological targets of this compound?
- Methodology : Focus on electrophysiological assays (e.g., patch-clamp) to evaluate potassium channel modulation, particularly KCNQ subtypes implicated in neuronal excitability. Evidence from flupirtine analogs shows activation of KCNQ2/3 channels, reducing action potential frequency in cochlear hair cells . Complementary in silico docking (using cryo-EM structures of KCNQ channels) can identify binding motifs .
Q. How can researchers determine solubility and formulation stability for in vitro studies?
- Methodology : Use the shake-flask method to measure aqueous solubility at physiological pH (7.4) and 25°C, as demonstrated for flupirtine (solubility = 3.286 × 10 M) . For stability, perform accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and pH (1–9), monitored via HPLC .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like dehalogenated intermediates?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C improves nucleophilic substitution efficiency in pyridine derivatives . Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the 2-amino pyridine moiety to prevent unwanted side reactions .
Q. How to resolve contradictions in ion channel efficacy data between in vitro and in vivo models?
- Methodology : Investigate tissue-specific expression of KCNQ channel isoforms using qPCR or Western blotting . For in vivo discrepancies, employ conditional knockout models (e.g., KCNQ4 mice) to isolate target effects. Cross-validate with fluorescence-based calcium imaging to assess neuronal activity modulation .
Q. What strategies mitigate off-target effects on non-KCNQ channels (e.g., GABA receptors)?
- Methodology : Conduct selectivity profiling using radioligand binding assays (e.g., H-GABA displacement) and functional assays (e.g., Xenopus oocyte expression of GABA receptors). Structure-activity relationship (SAR) studies can guide acetamide side-chain modifications to reduce off-target interactions .
Q. How to design pharmacokinetic studies to assess blood-brain barrier (BBB) penetration?
- Methodology : Use in situ brain perfusion models in rodents to measure unbound partition coefficient (). Complement with LC-MS/MS quantification of plasma and brain homogenates. For flupirtine analogs, logP values (~2.6) suggest moderate BBB penetration, but active efflux transporters (e.g., P-gp) should be evaluated via transporter knockout models .
Q. What computational approaches predict metabolite formation and toxicity?
- Methodology : Employ density functional theory (DFT) to simulate oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation). Validate with in vitro hepatocyte assays and UPLC-QTOF-MS to identify phase I/II metabolites. Cross-reference with toxicity databases (e.g., Tox21) to flag reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
